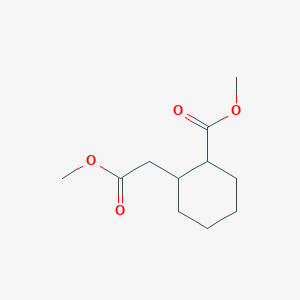![molecular formula C7H3BrClNO B1442572 5-Bromo-2-clorobenzo[d]oxazol CAS No. 1030377-54-8](/img/structure/B1442572.png)
5-Bromo-2-clorobenzo[d]oxazol
Descripción general
Descripción
5-Bromo-2-chlorobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
5-Bromo-2-chlorobenzo[d]oxazole has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
Target of Action
Benzoxazole derivatives, a class of compounds to which 5-bromo-2-chlorobenzo[d]oxazole belongs, have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects .
Mode of Action
Benzoxazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Benzoxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-chlorobenzo[d]oxazole plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between 5-Bromo-2-chlorobenzo[d]oxazole and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its catalytic activity. Additionally, 5-Bromo-2-chlorobenzo[d]oxazole has been shown to interact with other cytochrome P450 enzymes, albeit with varying degrees of inhibition .
Cellular Effects
The effects of 5-Bromo-2-chlorobenzo[d]oxazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Bromo-2-chlorobenzo[d]oxazole affects the expression of genes involved in detoxification processes, such as those encoding for cytochrome P450 enzymes . This compound also modulates cell signaling pathways by interacting with key signaling molecules, leading to alterations in cellular responses to external stimuli. Furthermore, 5-Bromo-2-chlorobenzo[d]oxazole impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-chlorobenzo[d]oxazole involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, 5-Bromo-2-chlorobenzo[d]oxazole binds to the active site of CYP1A2, leading to the inhibition of its enzymatic activity . This binding interaction is facilitated by the presence of bromine and chlorine atoms, which enhance the compound’s affinity for the enzyme. Additionally, 5-Bromo-2-chlorobenzo[d]oxazole has been shown to induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-chlorobenzo[d]oxazole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-chlorobenzo[d]oxazole is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity. These long-term effects are particularly evident in in vitro and in vivo studies, where continuous exposure to 5-Bromo-2-chlorobenzo[d]oxazole results in sustained inhibition of target enzymes and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-chlorobenzo[d]oxazole vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and primarily acts as an enzyme inhibitor . At higher doses, 5-Bromo-2-chlorobenzo[d]oxazole can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and are associated with the compound’s ability to inhibit multiple cytochrome P450 enzymes, leading to the accumulation of toxic metabolites. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses .
Metabolic Pathways
5-Bromo-2-chlorobenzo[d]oxazole is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. This compound acts as an inhibitor of CYP1A2, affecting the metabolism of various substrates, including drugs and endogenous compounds . The inhibition of CYP1A2 by 5-Bromo-2-chlorobenzo[d]oxazole leads to alterations in metabolic flux and changes in the levels of metabolites within the cell. Additionally, this compound may interact with other enzymes and cofactors involved in metabolic pathways, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-2-chlorobenzo[d]oxazole within cells and tissues are critical for understanding its biochemical effects. This compound is known to be highly permeable to cell membranes, allowing it to readily enter cells and interact with intracellular targets . Once inside the cell, 5-Bromo-2-chlorobenzo[d]oxazole can be transported to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by its lipophilicity, which facilitates its accumulation in lipid-rich environments . Additionally, 5-Bromo-2-chlorobenzo[d]oxazole may interact with transporters and binding proteins that modulate its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 5-Bromo-2-chlorobenzo[d]oxazole is an important determinant of its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it exerts its biochemical effects . The localization of 5-Bromo-2-chlorobenzo[d]oxazole is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. For instance, the presence of bromine and chlorine atoms in the compound’s structure may facilitate its interaction with nuclear receptors and transcription factors, leading to changes in gene expression . Additionally, the subcellular localization of 5-Bromo-2-chlorobenzo[d]oxazole may be modulated by its interactions with other biomolecules, such as transporters and binding proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chlorobenzo[d]oxazole typically involves the bromination and chlorination of benzoxazole derivatives. One common method starts with 2-chlorobenzonitrile, which undergoes bromination using a brominating reagent to form 5-bromo-2-chlorobenzonitrile. This intermediate is then hydrolyzed in the presence of an alkali to produce 5-bromo-2-chlorobenzoic acid . The final step involves cyclization to form 5-Bromo-2-chlorobenzo[d]oxazole.
Industrial Production Methods
Industrial production of 5-Bromo-2-chlorobenzo[d]oxazole follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chlorobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The benzoxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have enhanced biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
Compared to similar compounds, it exhibits distinct biological activities and can be used to synthesize a wide range of derivatives with diverse properties .
Propiedades
IUPAC Name |
5-bromo-2-chloro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAOMYRRXGGRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718193 | |
| Record name | 5-Bromo-2-chloro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030377-54-8 | |
| Record name | 5-Bromo-2-chlorobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1030377-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chloro-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)






